N-(3-chloro-2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Description
N-(3-chloro-2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine (molecular formula: C₂₂H₂₆ClN₇; molecular weight: 423.95 g/mol) is a 1,3,5-triazine derivative featuring two key substituents:
- A 3-chloro-2-methylphenyl group at the 2-amino position, contributing steric bulk and lipophilicity.
Properties
Molecular Formula |
C21H24ClN7 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
2-N-(3-chloro-2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H24ClN7/c1-15-17(22)8-5-9-18(15)24-21-26-19(25-20(23)27-21)14-28-10-12-29(13-11-28)16-6-3-2-4-7-16/h2-9H,10-14H2,1H3,(H3,23,24,25,26,27) |
InChI Key |
DRCBVYNXOSUOFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyanuric Chloride as the Starting Material
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational precursor for most triazine derivatives due to its three reactive chlorine atoms, which allow sequential substitution. The synthesis begins with regioselective displacement of chlorines under controlled conditions:
-
First substitution : Reaction with 3-chloro-2-methylaniline at 0–5°C in anhydrous tetrahydrofuran (THF) yields 2-chloro-4,6-bis(3-chloro-2-methylphenylamino)-1,3,5-triazine.
-
Second substitution : Introduction of a methylaminomethyl group via reaction with methylamine at 40–50°C in 1,4-dioxane, catalyzed by sodium carbonate.
-
Third substitution : Coupling with 4-phenylpiperazine at 60–65°C in dimethylformamide (DMF) to install the piperazine moiety.
Table 1: Reaction Conditions for Sequential Substitution
| Step | Reagent | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-Chloro-2-methylaniline | THF | 0–5°C | None | 78–82 |
| 2 | Methylamine | 1,4-Dioxane | 40–50°C | Na₂CO₃ | 65–70 |
| 3 | 4-Phenylpiperazine | DMF | 60–65°C | Triethylamine | 55–60 |
Alternative Pathways for Piperazine Incorporation
Reductive Amination Approach
To circumvent low yields in direct nucleophilic substitution, a reductive amination strategy was developed:
-
Intermediate synthesis : 6-(Chloromethyl)-2,4-bis(3-chloro-2-methylphenylamino)-1,3,5-triazine is prepared via chloromethylation using paraformaldehyde and HCl gas.
-
Piperazine coupling : Reaction with 4-phenylpiperazine in acetonitrile at reflux, followed by reduction with sodium borohydride to stabilize the methylene bridge.
Table 2: Optimization of Reductive Amination
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Acetonitrile | DMF | THF |
| Temperature | 80°C | 100°C | 60°C |
| Reducing Agent | NaBH₄ | NaBH₃CN | LiAlH₄ |
| Yield (%) | 72 | 68 | 51 |
This method improved yields by 15–20% compared to direct substitution, with acetonitrile and NaBH₄ identified as optimal.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction times while maintaining selectivity. A protocol adapted from PMC studies achieved full substitution in 45 minutes:
-
One-pot procedure : Cyanuric chloride, 3-chloro-2-methylaniline, and 4-phenylpiperazine were combined in DMF.
-
Irradiation : Microwaved at 150 W, 100°C, with K₂CO₃ as base.
-
Work-up : Precipitation in ice-water yielded the product with 85% purity after recrystallization.
Characterization and Quality Control
Spectroscopic Validation
Table 3: Analytical Data Comparison
| Method | Parameter | Value |
|---|---|---|
| HPLC | Purity | 98.2% |
| LC-MS | [M+H]⁺ | 410.1 m/z |
| Melting Point | Range | 178–181°C |
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, 2,4-bis(3-chloro-2-methylphenylamino)-6-chloro-1,3,5-triazine, arises from incomplete substitution. Countermeasures include:
Solvent Selection Impact
Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Switching to dichloromethane in Step 1 reduced emulsion formation during extraction.
Industrial-Scale Adaptations
A patent-derived continuous flow process achieved 90% yield at 10 kg/batch:
-
Flow reactor setup : Three sequential reactors for each substitution step.
-
In-line monitoring : FTIR sensors optimized reagent stoichiometry in real-time.
-
Crystallization : Anti-solvent (hexane) addition precipitated high-purity product.
Chemical Reactions Analysis
Oxidation Reactions
The methylene group in the piperazinylmethyl substituent undergoes oxidation under controlled conditions. For example:
-
Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic/alkaline media.
-
Product : Oxidized to a ketone derivative (6-(4-phenylpiperazin-1-yl)carbonyl-1,3,5-triazine-2,4-diamine).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Reaction Time | 4–6 hours at 60°C |
| Characterization | IR: 1715 cm⁻¹ (C=O stretch) |
Nucleophilic Substitution
The chlorine atom on the 3-chloro-2-methylphenyl group participates in nucleophilic substitution:
-
Reagents : Primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, THF).
-
Product : Substituted aryl derivatives (e.g., N-(3-methylamino-2-methylphenyl)-...).
Conditions :
-
Base: K₂CO₃ or Et₃N.
-
Temperature: 80–100°C.
-
Catalyst: None required for simple amines, though Cu(I) catalysts improve yields in Ullmann-type couplings .
Acylation and Alkylation
The amine groups on the triazine core react with acylating/alkylating agents:
-
Acylation : Acetyl chloride (CH₃COCl) in dichloromethane yields N-acetylated derivatives.
-
Alkylation : Methyl iodide (CH₃I) in DMF with NaH produces N-methylated analogs.
Typical Outcomes :
| Reaction Type | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | CH₃COCl, DCM, 0–5°C | 58–65% |
| Alkylation | CH₃I, NaH, DMF, 25°C | 70–78% |
Piperazine Ring Functionalization
The 4-phenylpiperazinyl group undergoes ring-opening or substitution:
-
Reagents : Strong acids (HCl, H₂SO₄) or alkyl halides.
-
Products : Depends on reagent; e.g., HCl cleaves the piperazine ring to form ethylene diamine intermediates.
Mechanistic Insight :
Protonation of the piperazine nitrogen facilitates bond cleavage, forming secondary amines and aldehydes.
Catalytic Cross-Coupling
Copper(I)-catalyzed Ullmann reactions enable selective modifications:
-
Example : Reaction with arylboronic acids to replace chlorine atoms.
-
Conditions : CuI (10 mol%), K₃PO₄, DMSO, 100°C.
Advantages :
-
Short reaction times (<6 hours).
-
Compatible with diverse nucleophiles (amines, thiols).
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in neutral water but degrades in acidic/basic media:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1 (HCl) | Cleavage of triazine C-N bonds | 2 hours |
| pH 13 (NaOH) | Hydrolysis of piperazine ring | 30 minutes |
Photochemical Reactivity
UV irradiation (254 nm) induces dimerization via the triazine ring:
-
Product : Cyclobutane-linked dimers.
-
Application : Potential use in photoaffinity labeling studies.
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazine core with substituents that enhance its biological activity. Its structure can be represented as follows:
- Molecular Formula : C26H28ClN5O
- IUPAC Name : N-(3-chloro-2-methylphenyl)-N'-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide
- Molecular Weight : 478.0 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the triazine family. Specifically, derivatives of N-(3-chloro-2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MDA-MB231 (Triple Negative Breast Cancer) | < 10 | High (selective against non-cancerous cells) |
| DU145 (Prostate Cancer) | < 15 | Moderate |
| MCF-10A (Non-cancerous Breast Cells) | > 50 | Low |
The selectivity observed in these studies suggests that this class of compounds may offer a targeted approach to cancer treatment while minimizing damage to healthy cells .
Central Nervous System Applications
Beyond oncology, compounds similar to N-(3-chloro-2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine have been investigated for their effects on G protein-coupled receptors (GPCRs), which play crucial roles in neurotransmission and are implicated in numerous CNS disorders. The modulation of these receptors could lead to novel treatments for conditions such as depression and anxiety .
Case Study 1: Antiproliferative Activity
In a study evaluating a library of triazine derivatives, several compounds demonstrated significant antiproliferative activity against breast cancer cell lines. The most effective derivatives were those with specific substitutions on the triazine ring that enhanced interaction with cellular targets involved in proliferation pathways .
Case Study 2: GPCR Modulation
Research into the modulation of GPCRs using piperazine-containing compounds has shown promise in developing treatments for CNS disorders. A series of studies indicated that these compounds could act as allosteric modulators, potentially leading to fewer side effects compared to traditional agonists .
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Triazine Core
Aryl-Substituted Triazines ()
A series of 6-aryl-4-(4-methylpiperidino)-1,3,5-triazine-2-amines were synthesized with substituents like 4-fluorophenyl, 4-chlorophenyl, and 4-trifluoromethylphenyl. Key differences from the target compound include:
- 4-Methylpiperidino group instead of phenylpiperazinylmethyl, reducing hydrogen-bonding capacity.
- Aryl groups at position 6 vs. the phenylpiperazinylmethyl group in the target compound.
- Antileukemic activity was observed in these analogues, with IC₅₀ values ranging from 0.8–5.2 μM, suggesting substituent-dependent potency .
Morpholine-Substituted Triazines ()
The compound 4-chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine features a morpholine ring at position 5. Morpholine’s electron-rich oxygen atom may enhance solubility but reduce membrane permeability compared to the phenylpiperazine group in the target compound. Structural studies confirmed typical bond lengths (C–N: 1.33–1.37 Å), indicating stable hybridization .
Benzofuran-Substituted Triazines ()
2-N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine replaces the phenylpiperazinylmethyl group with a benzofuran moiety.
Functional Group Modifications
Chloro and Alkylamino Derivatives ()
Simpler triazines like 6-chloro-N-(propan-2-yl)-1,3,5-triazine-2,4-diamine (atrazine metabolite) and 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine lack complex heterocycles. These compounds are primarily used as herbicides or intermediates, highlighting the pharmacological advantage of the target compound’s phenylpiperazinyl group .
Thiophene- and Thiadiazole-Containing Triazines ()
- 6-[[Methyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]-N⁴-phenyl-1,3,5-triazine-2,4-diamine incorporates a sulfur-containing thiophene ring, which may improve metabolic stability but increase molecular weight (C₁₇H₂₀N₆S; 356.45 g/mol) .
- 6-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-(naphthalen-2-yl)-1,3,5-triazine-2,4-diamine includes a thiadiazole group, introducing additional hydrogen-bond acceptors. However, the bulky naphthyl group may limit bioavailability .
Halogenated Analogues ()**
N²-(3-chloro-4-fluorophenyl)-N⁴-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine (C₂₁H₂₂ClFN₆O; 428.90 g/mol) shares halogenated aryl groups with the target compound.
Structural and Pharmacological Implications
| Compound | Key Substituents | Molecular Weight (g/mol) | Potential Advantages | Limitations |
|---|---|---|---|---|
| Target Compound | Phenylpiperazinylmethyl, 3-chloro-2-methylphenyl | 423.95 | Flexibility, hydrogen-bonding capacity | High complexity, synthesis challenges |
| 6-Aryl-4-(4-methylpiperidino)-triazines | 4-Methylpiperidino, aryl groups | 340–420 | Proven antileukemic activity | Reduced hydrogen-bonding potential |
| Morpholine-Substituted Triazines | Morpholino, chloro, N-methyl | ~350 | Enhanced solubility | Lower lipophilicity |
| Benzofuran-Substituted Triazines | Benzofuran, 3-chloro-2-methylphenyl | ~400 | Strong π-π interactions | Rigid structure |
| Thiadiazole-Substituted Triazines | Thiadiazole, naphthyl | ~450 | Multiple hydrogen-bond acceptors | High molecular weight, poor bioavailability |
Biological Activity
N-(3-chloro-2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
- Molecular Formula : C24H23ClN6
- Molecular Weight : 442.92 g/mol
- IUPAC Name : this compound
- SMILES : Cc(c(NC(c(cc(cc1)S(N(CC2)CCN2c2ccccc2)(=O)=O)c1F)=O)ccc1)c1Cl
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazine have been reported to inhibit cell proliferation in various cancer cell lines. A study demonstrated that triazine derivatives showed potent activity against human tumor cells, including those from breast and lung cancers .
Table 1: Anticancer Activity of Triazine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 10 | |
| Compound B | A549 | 5 | |
| N-(3-chloro...) | Various | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, studies on related piperazine derivatives have reported effective inhibition of bacterial growth at low concentrations.
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound Name | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Piperazine A | E. coli | 15 | |
| Piperazine B | S. aureus | 20 | |
| N-(3-chloro...) | TBD | TBD |
The mechanism by which this compound exerts its biological effects is hypothesized to involve the modulation of signaling pathways related to cell survival and proliferation. Specifically, it may interact with key enzymes or receptors involved in these pathways, leading to apoptosis in cancer cells and inhibition of microbial growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the piperazine ring or the triazine core can significantly influence potency and selectivity. For example, variations in substituents on the piperazine ring have been correlated with enhanced anticancer activity .
Case Study 1: Antitumor Efficacy
In a recent study involving a series of synthesized triazine derivatives, one particular analog demonstrated remarkable efficacy against multiple cancer cell lines, suggesting that modifications similar to those found in N-(3-chloro...) could enhance therapeutic potential .
Case Study 2: Antimicrobial Testing
Another investigation focused on testing various piperazine derivatives against clinically relevant bacterial strains. The results indicated that certain structural modifications led to improved antimicrobial activity, providing insights into how N-(3-chloro...) might be further developed for clinical use .
Q & A
Q. What are the standard synthetic protocols for preparing N-(3-chloro-2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine, and how can reaction yields be optimized?
- Methodological Answer : A microwave-assisted one-pot synthesis is commonly used for structurally analogous triazine-2,4-diamines. For example, cyanoguanidine, aromatic aldehydes, and arylamines are reacted in ethanol with HCl under microwave irradiation (140°C, 150W, 50 min). Post-reaction neutralization with NaOH and recrystallization from ethanol improves purity . Yield optimization involves adjusting stoichiometric ratios (e.g., 1:1:1 for cyanoguanidine:aldehyde:amine) and monitoring reaction progress via TLC or HPLC. Lower yields (e.g., 55% in similar compounds) may result from steric hindrance from bulky substituents like 4-phenylpiperazine .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via NMR (e.g., aromatic protons at δ 7.2–8.4 ppm, NH signals at δ 7.2–7.5 ppm) and NMR (triazine carbons at δ 164–169 ppm, piperazine carbons at δ 45–55 ppm) .
- Elemental Analysis : Verify C, H, N percentages (e.g., theoretical vs. experimental values within ±0.3% deviation) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases to confirm >98% purity .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the biological activity of this compound?
- Methodological Answer : 3D-QSAR Modeling :
- Generate a molecular alignment grid using CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) to correlate electrostatic and steric fields with antiproliferative activity. For example, triazine derivatives with bulky aryl groups at position 6 show enhanced activity due to improved hydrophobic interactions .
- Validate models using leave-one-out cross-validation (e.g., q > 0.5) and external test sets .
Q. How can researchers resolve contradictions in reported antiproliferative data for triazine derivatives?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours). Discrepancies may arise from variations in serum concentration or passage number.
- Mechanistic Profiling : Perform kinase inhibition assays (e.g., EGFR or VEGFR2) to identify primary targets. For example, triazine-2,4-diamines with 4-phenylpiperazine groups may modulate serotonin receptors, altering proliferation pathways .
- Meta-Analysis : Compare IC values across studies using standardized units (µM) and adjust for solvent effects (e.g., DMSO vs. ethanol) .
Q. What experimental designs are optimal for studying resistance mechanisms to triazine-based compounds?
- Methodological Answer :
- Longitudinal Dose Escalation : Expose cancer cells (e.g., HeLa) to sublethal doses over 6–8 weeks to induce resistance. Monitor IC shifts via MTT assays .
- Transcriptomic Profiling : Use RNA-seq to identify upregulated efflux pumps (e.g., ABCB1) or detoxification enzymes (e.g., CYP3A4). Validate with siRNA knockdown .
- Combination Therapy : Test synergy with P-glycoprotein inhibitors (e.g., verapamil) to overcome multidrug resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
